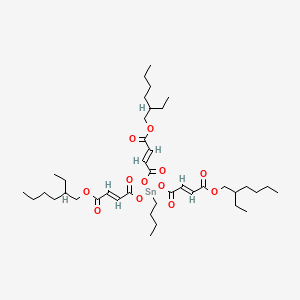
2-Ethylhexyl 6-butyl-14-ethyl-6-((4-((2-ethylhexyl)oxy)-1,4-dioxobut-2-enyl)oxy)-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctadeca-2,9-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylhexyl 6-butyl-14-ethyl-6-((4-((2-ethylhexyl)oxy)-1,4-dioxobut-2-enyl)oxy)-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctadeca-2,9-dienoate is a useful research compound. Its molecular formula is C40H66O12Sn and its molecular weight is 857.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of multiple functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 536.96 g/mol |
| Solubility | Slightly soluble in water |
| Appearance | Yellow oil |
| Flash Point | >200 °F |
The biological activity of this compound primarily stems from its organotin component. Organotin compounds are known to interact with cellular membranes and can disrupt cellular processes. The specific mechanisms include:
- Cell Membrane Disruption : Organotins can integrate into lipid bilayers, altering membrane fluidity and permeability.
- Enzyme Inhibition : They may inhibit key enzymes involved in metabolic pathways, leading to altered cellular metabolism.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that organotin compounds can induce oxidative stress by generating ROS, which can lead to cell damage and apoptosis.
Case Studies
-
Cytotoxicity in Cancer Cells :
A study investigated the cytotoxic effects of various organotin compounds, including derivatives similar to the target compound, on cancer cell lines such as HeLa and MCF-7. Results indicated significant cell death at micromolar concentrations, suggesting potential use in cancer therapy. -
Reproductive Toxicity :
Research has shown that certain organotin compounds can disrupt endocrine functions. A study focusing on reproductive health hazards identified that exposure to similar compounds resulted in decreased fertility rates in animal models. -
Neurotoxicity Assessment :
A neurotoxicity study assessed the effects of organotin compounds on neuronal cells. The results indicated that exposure led to increased apoptosis and neuroinflammation, raising concerns about environmental exposure risks.
Table 2: Summary of Biological Effects
| Study Type | Cell Type | Main Findings |
|---|---|---|
| Cytotoxicity | HeLa, MCF-7 | Significant cell death at micromolar levels |
| Reproductive Health | Animal Models | Decreased fertility rates |
| Neurotoxicity | Neuronal Cells | Increased apoptosis and inflammation |
属性
CAS 编号 |
37074-33-2 |
|---|---|
分子式 |
C40H66O12Sn |
分子量 |
857.7 g/mol |
IUPAC 名称 |
4-O-[butyl-bis[[(E)-4-(2-ethylhexoxy)-4-oxobut-2-enoyl]oxy]stannyl] 1-O-(2-ethylhexyl) (E)-but-2-enedioate |
InChI |
InChI=1S/3C12H20O4.C4H9.Sn/c3*1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;1-3-4-2;/h3*7-8,10H,3-6,9H2,1-2H3,(H,13,14);1,3-4H2,2H3;/q;;;;+3/p-3/b3*8-7+;; |
InChI 键 |
VMAPEMHOENECMC-YCLPLZAJSA-K |
手性 SMILES |
CCCCC(COC(=O)/C=C/C(=O)O[Sn](OC(=O)/C=C/C(=O)OCC(CCCC)CC)(OC(=O)/C=C/C(=O)OCC(CCCC)CC)CCCC)CC |
规范 SMILES |
CCCCC(CC)COC(=O)C=CC(=O)O[Sn](CCCC)(OC(=O)C=CC(=O)OCC(CC)CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















